H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH
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Overview
Description
The compound H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH is a peptide composed of twelve amino acids: methionine, serine, arginine, proline, alanine, cysteine, proline, asparagine, aspartic acid, lysine, tyrosine, and glutamic acid . This peptide has a molecular formula of C58H91N17O20S2 and a molecular weight of 1410.57 g/mol . Peptides like this one are essential in various biological processes and have significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH can undergo various chemical reactions, including:
Oxidation: Cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid modification.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide’s structure.
Scientific Research Applications
Peptides like H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in the study of peptide synthesis techniques.
Biology: Serve as models for studying protein structure and function, as well as in enzyme-substrate interactions.
Medicine: Investigated for their potential therapeutic properties, including as antimicrobial agents, enzyme inhibitors, and in drug delivery systems.
Industry: Utilized in the development of biosensors, diagnostics, and as components in various biotechnological applications.
Mechanism of Action
The mechanism of action of peptides like H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH involves their interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and processes. For instance, the peptide may bind to an enzyme’s active site, inhibiting its activity, or interact with a receptor to trigger a signaling cascade.
Comparison with Similar Compounds
Similar Compounds
H-Gly-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH: Similar structure but with glycine instead of methionine.
H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-asp-OH: Similar structure but with aspartic acid instead of glutamic acid.
Uniqueness
H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH is unique due to its specific sequence of amino acids, which determines its structure, stability, and biological activity. The presence of methionine and cysteine residues allows for potential disulfide bond formation, adding to the peptide’s stability and functionality.
Biological Activity
The compound H-Met-Ser-Arg-Pro-Ala-Cys-Pro-Asn-Asp-Lys-Tyr-Glu-OH is a synthetic peptide that has garnered attention for its biological activity, particularly in the context of thrombin receptor antagonism. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C58H91N17O20S2
- Molecular Weight : 1410.57 g/mol
- CAS Number : 207553-92-2
This peptide consists of a sequence of amino acids that contribute to its unique biological activities, particularly in the modulation of platelet aggregation and other thrombin-related processes.
Thrombin Receptor Antagonism
This compound acts primarily as an inhibitor of thrombin-triggered platelet aggregation . It has been shown to significantly reduce serotonin release and tyrosine phosphorylation associated with platelet activation, making it a candidate for therapeutic use in conditions related to thrombosis.
The peptide functions by binding to the protease-activated receptor 1 (PAR-1), inhibiting its activation by thrombin. This blockade prevents downstream signaling pathways that lead to platelet activation and aggregation.
Comparative Activity
In studies comparing various peptides, this compound demonstrated approximately tenfold higher anti-aggregatory activity than previously reported thrombin receptor antagonists. This enhanced efficacy suggests its potential for use in clinical settings where inhibition of platelet aggregation is desired.
Research Findings
A summary of key findings from recent studies is presented below:
Clinical Implications
- Thrombosis Management : The compound's ability to inhibit thrombin activity positions it as a potential treatment for thrombotic disorders. Clinical trials are necessary to evaluate its effectiveness and safety in humans.
- Cardiovascular Health : Given its role in platelet function, this peptide may be beneficial in managing cardiovascular diseases where platelet aggregation is a risk factor.
Experimental Models
Research utilizing animal models has provided insights into the pharmacodynamics of this compound. In murine models, administration of the peptide resulted in decreased thrombus formation under conditions that typically promote clotting.
Properties
IUPAC Name |
2-[[2-[[6-amino-2-[[2-[[4-amino-2-[[1-[2-[2-[[1-[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H91N17O20S2/c1-29(65-53(90)41-10-6-21-74(41)55(92)34(9-5-20-64-58(62)63)67-52(89)39(27-76)72-47(84)32(60)18-23-97-2)46(83)73-40(28-96)56(93)75-22-7-11-42(75)54(91)71-37(25-43(61)78)50(87)70-38(26-45(81)82)51(88)66-33(8-3-4-19-59)48(85)69-36(24-30-12-14-31(77)15-13-30)49(86)68-35(57(94)95)16-17-44(79)80/h12-15,29,32-42,76-77,96H,3-11,16-28,59-60H2,1-2H3,(H2,61,78)(H,65,90)(H,66,88)(H,67,89)(H,68,86)(H,69,85)(H,70,87)(H,71,91)(H,72,84)(H,73,83)(H,79,80)(H,81,82)(H,94,95)(H4,62,63,64) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEYOQGUZFFDDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCSC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H91N17O20S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.